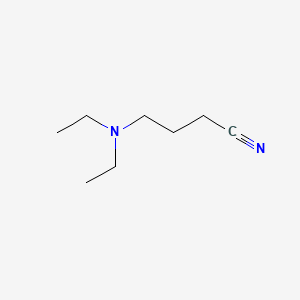

4-(Diethylamino)butanenitrile

Description

Significance and Research Context of Butanenitrile Scaffolds in Synthetic Chemistry

Butanenitrile scaffolds are fundamental building blocks in organic synthesis. The nitrile group, with its carbon-nitrogen triple bond, is a versatile functional group that can be transformed into a variety of other functionalities, including amines, carboxylic acids, and ketones. This versatility makes butanenitrile derivatives valuable intermediates in the synthesis of more complex molecules. lifechemicals.com

The concept of a "scaffold" is central to medicinal chemistry and drug discovery. lifechemicals.com Scaffolds are core molecular structures upon which a variety of substituents can be placed to create a library of compounds for biological screening. lifechemicals.com The butanenitrile framework serves as such a scaffold, allowing for systematic modifications to explore structure-activity relationships. The development of diverse molecular scaffolds is a significant area of modern organic chemistry, with implications for the discovery of new drugs and functional materials. researchgate.net

The β-arylethylamine moiety, for instance, is a crucial scaffold found in many biologically active molecules, including neurotransmitters like dopamine. domainex.co.uk While not a direct analogue, the underlying principle of using a core structure like butanenitrile to access diverse chemical space is a shared strategy. domainex.co.uk Synthetic methodologies that allow for the efficient construction and modification of these scaffolds are therefore of high importance to the field. domainex.co.uk

Historical Perspectives in the Synthesis and Exploration of Dialkylaminonitriles

The synthesis of α-aminonitriles, a class of compounds that includes dialkylaminonitriles, has a long history, with the Strecker reaction, first reported in 1850, being a cornerstone of their preparation. acs.orgresearchgate.net This reaction typically involves the one-pot reaction of an aldehyde or ketone with an amine and a cyanide source. Over the years, numerous variations and improvements to this method have been developed, including the use of different catalysts and reaction conditions to enhance yields and stereoselectivity. acs.org

The exploration of dialkylaminonitriles has been driven by their utility as synthetic intermediates. The presence of both a dialkylamino group and a nitrile group in the same molecule provides two points for chemical modification, allowing for the construction of a wide range of more complex structures. Historically, research in this area has focused on developing new synthetic routes to these compounds and exploring their reactivity in various chemical transformations.

In the mid-20th century, significant research was conducted on the reactions of aminonitriles with organometallic reagents like Grignard reagents, in what is known as the Bruylants reaction. researchgate.net This reaction allows for the addition of an organic group to the carbon atom adjacent to the nitrile, providing a route to substituted amines. researchgate.net The study of such reactions has contributed to a deeper understanding of the fundamental reactivity of dialkylaminonitriles.

Current Research Landscape and Future Directions for 4-(Diethylamino)butanenitrile

Current research involving this compound and related dialkylaminonitriles is often focused on their application as building blocks in the synthesis of targeted molecules with specific functions. georganics.sk For example, substituted butyraldehyde (B50154) derivatives, which can be synthesized from precursors like this compound, are important intermediates in the production of various tryptamine (B22526) derivatives. asianpubs.org

The exploration of new catalytic systems for the synthesis and transformation of aminonitriles continues to be an active area of research. acs.org The development of efficient and environmentally friendly synthetic methods is a key goal. Furthermore, the unique electronic and structural properties of molecules containing both amino and nitrile functionalities make them interesting candidates for materials science applications. For instance, some aminonitrile derivatives exhibit fluorescence, suggesting potential uses in dyes and biochemical assays. solubilityofthings.com

Future research on this compound will likely continue to explore its potential as a versatile synthetic intermediate. This could involve the development of novel transformations of the nitrile and amino groups to access new classes of compounds. Additionally, computational studies could provide deeper insights into its reactivity and properties, guiding the design of new experiments and applications. The ongoing interest in creating diverse molecular libraries for drug discovery will also likely fuel further investigation into the synthetic utility of this and related dialkylaminonitriles. lifechemicals.com

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H16N2 |

| Molecular Weight | 140.23 g/mol |

| CAS Number | 5336-75-4 |

| Synonyms | 4-Diethylaminobutyronitrile, gamma-Diethylaminobutyronitrile |

Table compiled from search results. georganics.skcymitquimica.com

Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)butanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2/c1-3-10(4-2)8-6-5-7-9/h3-6,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUVVGLXJJPTXRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70902729 | |

| Record name | NoName_3280 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70902729 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5336-75-4 | |

| Record name | 4-(Diethylamino)butanenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5336-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Diethylaminobutyronitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005336754 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5336-75-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-diethylaminobutyronitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.872 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of 4 Diethylamino Butanenitrile

Established Synthetic Routes to 4-(Diethylamino)butanenitrile

The construction of this compound can be achieved through several strategic approaches, primarily involving the formation of the nitrile group or the introduction of the diethylamino moiety via alkylation.

Strategies Involving Nitrile Formation Techniques

One of the most fundamental methods for synthesizing nitriles is through nucleophilic substitution reactions using cyanide salts. This strategy can be applied to the synthesis of this compound, typically in a multi-step process. A common precursor, 4-chlorobutyronitrile (B21389), is first synthesized. For instance, 1-bromo-3-chloropropane (B140262) can be reacted with sodium or potassium cyanide to produce 4-chlorobutyronitrile . The subsequent reaction of this intermediate with diethylamine (B46881) yields the final product.

Another classical method for nitrile synthesis involves the dehydration of primary amides. While applicable in principle, this would require the prior synthesis of 4-(diethylamino)butanamide. Given the accessibility of halo-precursors, this is often a less direct route. Similarly, the addition of hydrogen cyanide across an aldehyde or ketone (a cyanohydrin formation) is a powerful tool for creating α-hydroxynitriles, but it is not directly applicable to the synthesis of a γ-amino nitrile like this compound libretexts.org.

A general two-step sequence for this strategy is outlined below:

Cyanation: A dihalopropane, such as 1-bromo-3-chloropropane, is treated with a cyanide salt (e.g., KCN) to form 4-chlorobutyronitrile .

Amination: The resulting 4-chlorobutyronitrile is then reacted with diethylamine to afford this compound.

| Step | Reactant 1 | Reactant 2 | Product | General Conditions |

| 1 | 1-Bromo-3-chloropropane | Potassium Cyanide | 4-Chlorobutyronitrile | Ethanolic solution, heated under reflux libretexts.org |

| 2 | 4-Chlorobutyronitrile | Diethylamine | This compound | Elevated temperature, often in a solvent like ethanol (B145695) |

Approaches Utilizing Alkylation Reactions of Relevant Precursors

A more direct and common approach for the synthesis of this compound involves the alkylation of diethylamine with a suitable four-carbon chain containing a nitrile and a leaving group. The most prevalent precursor for this reaction is 4-chlorobutyronitrile .

In this nucleophilic substitution reaction, diethylamine acts as the nucleophile, displacing the chloride from the 4-position of the butanenitrile chain. This reaction is typically performed by heating the reactants, often in a polar solvent to facilitate the reaction. The presence of a base may be used to neutralize the hydrogen chloride formed during the reaction, driving the equilibrium towards the product. This method is a straightforward and efficient way to introduce the diethylamino group onto the butanenitrile backbone . A similar strategy is employed for the synthesis of related compounds, such as 4-(methylamino)butanenitrile (B3051105) from 4-chlorobutanenitrile and methylamine (B109427) .

Reaction Scheme: Cl-CH₂CH₂CH₂-CN + HN(CH₂CH₃)₂ → (CH₃CH₂)₂N-CH₂CH₂CH₂-CN + HCl

| Parameter | Description |

| Substrates | 4-Chlorobutyronitrile, Diethylamine |

| Reaction Type | Nucleophilic Substitution |

| Key Transformation | Formation of a C-N bond |

| Byproduct | Hydrogen Chloride (often neutralized) |

Employment of Grignard Reagents in Synthetic Pathways

The use of Grignard reagents in the direct synthesis of γ-amino nitriles like this compound is not a commonly documented primary route. Grignard reagents are powerful nucleophiles that typically react with nitriles to form ketones after hydrolysis masterorganicchemistry.comlibretexts.orgleah4sci.com. This reaction proceeds via the formation of an intermediate imine anion libretexts.org.

However, a hypothetical pathway for the involvement of a Grignard reagent could be envisioned in a multi-step synthesis. For example, a Grignard reagent could be used to construct a specific carbon skeleton which is subsequently converted to the target molecule. A plausible, though not widely cited for this specific compound, synthetic strategy could involve the reaction of a Grignard reagent with a protected γ-amino halide. For instance, reacting a suitable Grignard reagent with a derivative of 3-halopropylamine where the amino group is protected would form a new carbon-carbon bond. Subsequent deprotection and cyanation steps would be required to yield this compound. This approach is considerably more complex than the direct alkylation methods.

It is important to note that Grignard reagents are incompatible with unprotected amine functional groups due to their basicity, necessitating the use of protecting groups in such hypothetical schemes pressbooks.pub.

Derivatization Strategies for this compound

The chemical reactivity of this compound allows for its use as a synthetic intermediate. The nitrile moiety is particularly susceptible to transformations, such as hydrolysis.

Functional Group Modifications at the Nitrile Moiety

The nitrile group of this compound can be hydrolyzed to form the corresponding carboxylic acid, 4-(diethylamino)butanoic acid. This transformation can be achieved under either acidic or basic conditions, typically requiring heat libretexts.orgacs.org.

The reaction proceeds in two main stages. First, the nitrile reacts with water to form an amide intermediate, 4-(diethylamino)butanamide. This amide is then further hydrolyzed to the final carboxylic acid product byjus.com.

Acid-Catalyzed Hydrolysis: Heating the nitrile with a dilute aqueous acid, such as hydrochloric acid (HCl), results in the formation of the free carboxylic acid and the ammonium (B1175870) salt of the acid used leah4sci.combyjus.comlibretexts.org. The protonation of the nitrile nitrogen atom activates the carbon-nitrogen triple bond for nucleophilic attack by water acs.org.

(CH₃CH₂)₂N-(CH₂)₃-CN + 2H₂O + HCl --(Heat)--> (CH₃CH₂)₂N-(CH₂)₃-COOH + NH₄Cl

Base-Catalyzed Hydrolysis: Alternatively, heating the nitrile with an aqueous base, like sodium hydroxide (B78521) (NaOH), yields the salt of the carboxylic acid (e.g., sodium 4-(diethylamino)butanoate) and ammonia (B1221849) gas leah4sci.comacs.orgchem-station.com. The hydroxide ion acts as the nucleophile, attacking the electrophilic carbon of the nitrile group acs.orgchem-station.com. To obtain the free carboxylic acid, the resulting solution must be acidified in a separate step leah4sci.comlibretexts.org.

(CH₃CH₂)₂N-(CH₂)₃-CN + NaOH + H₂O --(Heat)--> (CH₃CH₂)₂N-(CH₂)₃-COONa + NH₃

| Hydrolysis Type | Reagents | Intermediate | Final Product (before/after workup) |

| Acidic | Dilute HCl, Water, Heat | 4-(Diethylamino)butanamide | 4-(Diethylamino)butanoic Acid |

| Alkaline | NaOH, Water, Heat | 4-(Diethylamino)butanamide | Sodium 4-(diethylamino)butanoate (requires acidification for free acid) |

Reduction to Amine Functionalities

The conversion of the nitrile group in this compound to a primary amine is a key transformation, yielding 4-(Diethylamino)butane-1-amine. This reduction of the carbon-nitrogen triple bond can be accomplished using several established methods. chemguide.co.uk

Common reducing agents for this transformation include powerful hydride donors like lithium aluminum hydride (LiAlH₄) and borane (B79455) complexes (BH₃-THF or BH₃-SMe₂), as well as catalytic hydrogenation. chemguide.co.ukcommonorganicchemistry.com The choice of reagent can be critical, as some, like diisopropylaminoborane, can selectively reduce nitriles in the presence of other functional groups like unconjugated alkenes and alkynes. organic-chemistry.org

The reaction with LiAlH₄ typically proceeds in an ether solvent, such as diethyl ether, and requires a subsequent acidic workup to protonate the resulting amine. chemguide.co.ukchemistrysteps.com The mechanism involves the nucleophilic addition of a hydride ion to the nitrile carbon, forming an imine salt intermediate, which is then further reduced to the amine. chemistrysteps.com

Catalytic hydrogenation offers an alternative route, employing hydrogen gas (H₂) with a metal catalyst such as palladium (Pd), platinum (Pt), or Raney nickel. chemguide.co.ukcommonorganicchemistry.com These reactions are often conducted at elevated temperatures and pressures. To prevent the formation of secondary and tertiary amine byproducts from the reaction of the newly formed primary amine with intermediates, ammonia is often added to the reaction mixture. commonorganicchemistry.com

Table 1: Comparison of Common Reagents for Nitrile Reduction

| Reagent | Typical Conditions | Advantages | Disadvantages |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether solvent, followed by aqueous/acidic workup. chemguide.co.ukchemistrysteps.com | Powerful and effective for a wide range of nitriles. | Highly reactive, not selective, reacts with protic functional groups. |

| Borane-THF (BH₃-THF) | THF solvent, typically with heating. commonorganicchemistry.com | More selective than LiAlH₄. | Can generate H₂ gas upon decomposition; less stable than BH₃-SMe₂. commonorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, metal catalyst (e.g., Raney Ni, Pd/C), elevated T/P. commonorganicchemistry.com | Cleaner reaction, avoids metal hydride waste. | Can form secondary/tertiary amine byproducts; requires specialized pressure equipment. commonorganicchemistry.com |

| Diisopropylaminoborane | Catalytic LiBH₄. organic-chemistry.org | High yields, tolerates unconjugated alkenes and alkynes. organic-chemistry.org | May not be selective in the presence of aldehydes. organic-chemistry.org |

Nucleophilic Addition Reactions

The electrophilic carbon atom of the nitrile group in this compound is susceptible to attack by nucleophiles. smolecule.comfiveable.me These nucleophilic addition reactions are a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds and the introduction of diverse functional groups. numberanalytics.com

A prominent example is the reaction with Grignard reagents (R-MgX) or organolithium reagents (R-Li). The addition of these organometallic nucleophiles to the nitrile leads to the formation of an imine intermediate after the initial attack. Subsequent hydrolysis of this intermediate yields a ketone, providing a versatile method for synthesizing more complex molecular structures from the butanenitrile scaffold.

Another important nucleophilic addition is the formation of cyanohydrins, though this is more characteristic of aldehydes and ketones. fiveable.me For nitriles, the addition of nucleophiles like amines or thiolates can occur, particularly in conjugate addition scenarios if the nitrile is part of an α,β-unsaturated system. masterorganicchemistry.com The general mechanism for nucleophilic addition to a nitrile involves the attack of the nucleophile on the electrophilic carbon, breaking the pi bond and forming a tetrahedral intermediate, which is then typically protonated or hydrolyzed in a subsequent step. fiveable.me

Table 2: Examples of Nucleophilic Addition to Nitriles

| Nucleophile Type | Reagent Example | Intermediate | Final Product (after hydrolysis) |

| Organometallic | Grignard Reagent (R-MgX) | Iminomagnesium salt | Ketone |

| Hydride Ion | LiAlH₄ | Imine salt | Primary Amine chemistrysteps.com |

| Enolate | Malonic Ester Enolate | New enolate | γ-Ketonitrile (Michael Addition) masterorganicchemistry.com |

Transformations Involving the Diethylamino Group

The tertiary amine functionality provides another site for chemical modification, distinct from the nitrile group.

Modifications Affecting Nitrogen Basicity and Nucleophilicity

The basicity and nucleophilicity of the diethylamino group are governed by the availability of the nitrogen's lone pair of electrons. libretexts.org Several factors can modify these properties.

Inductive Effects : Alkyl groups, like the two ethyl groups in this compound, are electron-donating. This inductive effect increases the electron density on the nitrogen atom, making it more basic than ammonia. libretexts.orglibretexts.org

Steric Hindrance : The presence of bulky groups around the nitrogen atom can impede its ability to act as a nucleophile by physically blocking the approach of electrophiles. fiveable.me While the ethyl groups offer some steric bulk compared to methyl groups, the nitrogen in this compound remains a reasonably effective nucleophile. masterorganicchemistry.com

Solvent Effects : The solvent can influence the basicity of amines through solvation effects, which stabilize the corresponding conjugate acid (ammonium ion). fiveable.me

The nucleophilicity generally correlates with basicity, but steric hindrance can reduce nucleophilicity without having as significant an impact on basicity. For instance, diethylamine is about 100,000 times more nucleophilic than ammonia in water. masterorganicchemistry.com

Exploration of Quaternization and Related Reactions

A characteristic reaction of tertiary amines like this compound is quaternization. This reaction involves the treatment of the amine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide), to form a quaternary ammonium salt. In this process, the nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion. The resulting product is a positively charged ammonium cation with four alkyl substituents, accompanied by the halide anion. This transformation fundamentally alters the chemical nature of the amino group, converting a basic, nucleophilic site into a non-basic, positively charged moiety.

Diversification via Carbon Chain Elongation or Cyclization

The structure of this compound can be further diversified through reactions that extend its carbon framework or form new ring structures.

Carbon chain elongation can be achieved through various synthetic strategies. One method involves the reaction of α-lithiated nitriles with electrophiles. Another approach is the Baker-Venkataraman rearrangement, which can be employed for chain elongation to avoid certain reduction or oxidation steps. uclan.ac.uk More direct methods can convert alcohols into nitriles with a simultaneous two-carbon chain elongation, a process that could be conceptually reversed or adapted for nitrile substrates. organic-chemistry.org

Cyclization reactions offer a pathway to complex heterocyclic structures. Radical cyclizations, in particular, are powerful tools in synthesis. nih.gov For a molecule like this compound, intramolecular cyclization could potentially occur between the amino group and the nitrile function (or a derivative thereof). For example, reduction of the nitrile to a primary amine, followed by an intramolecular reaction, could lead to the formation of a substituted piperidine (B6355638) ring. Transition metal-free cyclization reactions of alkynes are also an area of active research, highlighting methods to form rings under mild conditions. sioc-journal.cn

Mechanistic Investigations of Key Reactions of this compound

Understanding the mechanisms of the key reactions of this compound is crucial for optimizing reaction conditions and predicting outcomes.

The mechanism for the reduction of the nitrile group with LiAlH₄ begins with the nucleophilic attack of a hydride ion (H⁻) on the electrophilic nitrile carbon. chemistrysteps.com This initial addition forms an imine salt. A second hydride ion then adds to the imine carbon, resulting in a dianionic species that is subsequently protonated during aqueous workup to yield the primary amine. chemistrysteps.com

For nucleophilic additions, such as with Grignard reagents, the mechanism is similar in its initial step. The carbanionic part of the Grignard reagent adds to the nitrile carbon, forming an intermediate iminomagnesium salt. This intermediate is stable until hydrolysis, which converts it into an imine that is then rapidly hydrolyzed to a ketone.

Mechanistic studies on Cα–H cyanation of aliphatic amines have shown that additives can play multiple roles, such as forming stabilizing hemiaminal intermediates and preventing catalyst decomposition. acs.org While not a reaction of the nitrile, this provides insight into the reactivity of the C-H bonds adjacent to the nitrogen. Computational analysis, such as DFT calculations, has been used to unveil the different pathways and activation barriers in related reactions, such as the formation of bisthiazolidines from imine intermediates, providing a deeper understanding of the reaction landscape. nih.gov

Reaction Pathway Elucidation using Advanced Spectroscopic and Kinetic Methods

Spectroscopic Methods

Spectroscopic analysis is fundamental to identifying the structural changes that occur during a chemical reaction. For aminonitriles, techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are particularly valuable.

Infrared (IR) Spectroscopy: IR spectroscopy is highly effective for tracking the formation of the nitrile group. The carbon-nitrogen triple bond (C≡N) exhibits a characteristic sharp and intense absorption peak in a relatively uncongested region of the spectrum, typically around 2200-2250 cm⁻¹. spectroscopyonline.com For a saturated aliphatic nitrile like this compound, this peak is expected near 2250 cm⁻¹. acs.org During its synthesis, for instance, from a precursor like 4-chlorobutanenitrile and diethylamine, the disappearance of reactant-specific peaks and the appearance of the C≡N stretch, along with C-N stretching vibrations of the tertiary amine, would confirm the progress of the reaction. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide detailed structural information.

¹H NMR: Protons on the carbons adjacent to the nitrile group are typically observed in the 2-3 ppm region. acs.org For this compound, the methylene (B1212753) protons adjacent to the nitrile (at C2) and the tertiary amine (at C4), as well as the ethyl groups of the diethylamino moiety, would all show distinct signals, allowing for unambiguous structural confirmation.

¹³C NMR: The nitrile carbon itself has a characteristic chemical shift in the range of 115–120 ppm. acs.org This, combined with the signals from the four distinct carbons of the butanenitrile backbone and the two carbons of the ethyl groups, provides a complete carbon fingerprint of the molecule. rsc.org Changes in these spectra over time can be used to monitor the conversion of starting materials to products.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound and its fragments. While the molecular ion peak for simple nitriles can be weak, fragmentation patterns provide crucial structural clues. acs.org Techniques like Liquid Chromatography-Mass Spectrometry (LCMS) can be employed to track the concentration of reactants, intermediates, and products over time, which is essential for kinetic analysis. acs.org

Interactive Table 1: Representative Spectroscopic Data for Nitrile Functional Group Analysis

| Spectroscopic Technique | Functional Group | Typical Wavenumber/Chemical Shift | Notes |

|---|---|---|---|

| Infrared (IR) | C≡N Stretch | 2240 - 2260 cm⁻¹ | Sharp, intense peak characteristic of saturated nitriles. westlake.edu.cn |

| ¹³C NMR | Nitrile Carbon (C≡N) | 115 - 120 ppm | Distinct region, differentiates from carbonyl carbons. acs.org |

Kinetic Methods

Kinetic studies quantify the rate at which a reaction proceeds and how that rate is influenced by factors such as concentration, temperature, and catalysts. This information is critical for understanding the reaction mechanism and optimizing reaction conditions.

For a typical synthesis of this compound, such as the reaction of 4-halobutyronitrile with diethylamine, kinetic analysis would involve:

Monitoring Reactant/Product Concentration: Aliquots are taken from the reaction mixture at regular intervals and analyzed using techniques like Gas Chromatography (GC) or LCMS to determine the concentration of reactants and products.

Determining Rate Law: By systematically varying the initial concentrations of the reactants and observing the effect on the initial reaction rate, the order of the reaction with respect to each reactant can be determined. This leads to the experimental rate law (e.g., Rate = k[Reactant A]ˣ[Reactant B]ʸ).

Calculating Rate Constants: Once the rate law is established, the rate constant (k) can be calculated at a given temperature.

Activation Energy: By conducting the reaction at several different temperatures and measuring the corresponding rate constants, the Arrhenius equation can be used to calculate the activation energy (Ea). This provides insight into the energy barrier of the rate-determining step.

While specific kinetic data for this compound is not extensively published, studies on related nitrile transformations show that such analyses are crucial for mechanistic elucidation. For example, kinetic studies on the hydrolysis of other aminonitriles have been used to understand their stability and transformation pathways under various conditions. acs.org

Stereochemical Considerations in Synthetic Transformations

Stereochemistry is a critical aspect of chemical synthesis, particularly when producing molecules with biological applications where specific stereoisomers are often required. For this compound, the parent structure itself is achiral as there are no stereocenters. However, stereochemical considerations become paramount when synthesizing derivatives of this compound where a chiral center is introduced on the butanenitrile backbone, for example, at the C2 or C3 position.

Introducing Chirality

A chiral analog, such as (R)- or (S)-2-methyl-4-(diethylamino)butanenitrile, would require a stereoselective synthetic strategy to control the configuration at the newly formed stereocenter. The primary approaches to achieve this involve:

Use of Chiral Starting Materials: A synthesis could begin with a commercially available, enantiomerically pure starting material that already contains the desired stereocenter. Subsequent reactions would need to be carefully chosen to avoid racemization.

Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to an achiral substrate to direct the stereochemical outcome of a key bond-forming reaction. After the desired stereocenter is set, the auxiliary is removed.

Asymmetric Catalysis: This is a highly efficient method where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For aminonitrile synthesis, organocatalysis has emerged as a powerful tool. mdpi.com

Strategies for Asymmetric Synthesis of Aminonitriles

While literature specifically detailing the stereoselective synthesis of chiral this compound is scarce, general methodologies for producing chiral aminonitriles can be applied.

Asymmetric Strecker Reaction: The Strecker reaction, which combines an aldehyde or ketone, an amine, and a cyanide source, is a classic method for synthesizing α-aminonitriles. mdpi.comrsc.org Asymmetric versions often employ a chiral amine or a chiral catalyst to induce enantioselectivity, yielding products with high enantiomeric excess (ee). mdpi.com Although this method is most common for α-aminonitriles, its principles can be adapted for other structures.

Catalytic Asymmetric Isomerization: Recent approaches have demonstrated the use of organocatalysts for the asymmetric isomerization of cyanoketimines to produce chiral α-tertiary alkyl aminonitriles, illustrating a modern strategy for creating challenging stereocenters. hep.com.cn

Stereoselective Ring-Opening: Chiral β-amino nitriles can be synthesized via the highly regioselective and stereoselective ring-opening of activated aziridinium (B1262131) ions. rsc.org This strategy involves the nucleophilic attack of a cyanide source on a chiral three-membered ring intermediate, allowing for precise control over the stereochemistry of the resulting product.

Interactive Table 2: Methodologies for Asymmetric Aminonitrile Synthesis

| Synthetic Strategy | Description | Key Feature | Typical Outcome |

|---|---|---|---|

| Asymmetric Strecker Reaction | Three-component reaction using a chiral amine or catalyst. mdpi.com | Direct formation of C-C and C-N bonds. | High yields and excellent enantioselectivity (up to 99% ee). mdpi.com |

| Catalytic Alkylation | Alkylation of aniline (B41778) derivatives using a chiral catalyst. acs.org | Creates α-quaternary aminonitriles. | Access to sterically hindered chiral centers. |

The application of these advanced strategies could enable the targeted synthesis of specific stereoisomers of substituted this compound derivatives, which would be essential for investigating their structure-activity relationships in various fields.

Applications of 4 Diethylamino Butanenitrile in Advanced Organic Synthesis and Materials Science

Utility as a Versatile Synthetic Intermediate

The presence of both a nucleophilic tertiary amine and an electrophilic nitrile group within the same four-carbon chain allows 4-(diethylamino)butanenitrile to participate in a wide array of chemical reactions. It is recognized as a useful intermediate for research applications and can be transformed into various downstream products. georganics.sklookchem.com For instance, the nitrile group can be reduced to a primary amine, while the diethylamino group can participate in quaternization or other reactions typical of tertiary amines.

Table 1: Documented Downstream Products of this compound

| Compound Name | Molecular Formula | Application/Significance | Reference |

|---|---|---|---|

| 4-(Diethylamino)butylamine | C8H20N2 | Diamine intermediate | lookchem.com |

| (E)-N'-((4-methylphenyl)sulfonyl)-N,N-diethylformimidamide | C14H23N3O2S | Intermediate for further synthesis | lookchem.com |

| 4-Diethylamino-1-(4-fluoro-phenyl)-butan-1-one | C14H20FNO | Ketone intermediate, potential pharmacological precursor | lookchem.com |

Precursor in the Construction of Complex Heterocyclic Systems

The dual functionality of this compound and its derivatives makes it a suitable precursor for synthesizing complex heterocyclic structures through intramolecular cyclization reactions. The strategic placement of the amine and nitrile groups allows for the formation of various ring systems, which are foundational in medicinal and materials chemistry.

A notable application involves the reaction of related compounds, specifically 4-(N,N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitriles, with ethyl chloroformate. This reaction proceeds through a cyclization-N-dealkylation mechanism to produce indolizinium and quinolizinium (B1208727) salts. lookchem.comnii.ac.jp These fused heterocyclic systems are of significant interest in the development of novel functional materials and dyes. The general reactivity suggests that the diethylamino group can act as an internal nucleophile, attacking an electrophilic center generated at or near the nitrile function, leading to cyclization. lookchem.com

Furthermore, the broader class of aminonitriles is widely used in the synthesis of heterocycles like pyrazoles and pyrimidines, indicating the potential of this compound for similar transformations. longdom.org The reactivity of the nitrile group, which can be transformed into an amidine or other reactive species, combined with the intramolecular tertiary amine, provides a pathway for constructing diverse heterocyclic frameworks.

Table 2: Heterocyclic Systems Derived from 4-(Dialkylamino)butanenitrile Analogs

| Precursor Type | Reagent | Resulting Heterocyclic System | Significance | Reference |

|---|---|---|---|---|

| 4-(N,N-Dialkylamino)-2-phenyl-2-(2-pyridyl)butanenitrile | Ethyl chloroformate | Indolizinium and Quinolizinium salts | Fused heterocyclic scaffolds | lookchem.comnii.ac.jp |

| 4-(Diethylamino)-2-ethoxybenzenediazonium salt | Nucleophiles (in [3+2] cycloadditions) | Pyrazole derivatives | Potential kinase inhibitors | vulcanchem.com |

Building Block in the Synthesis of Pharmaceutical Scaffolds and Analogs

The nitrile functional group is a significant component in modern drug design, with over 30 FDA-approved pharmaceuticals containing this moiety. nih.gov Its inclusion in a molecule can enhance binding affinity to biological targets and improve pharmacokinetic properties. nih.govsioc-journal.cn As a bifunctional building block, this compound serves as a valuable starting point for creating scaffolds used in pharmaceutical research.

Substituted piperidones are crucial precursors for the piperidine (B6355638) ring, a structure found in numerous natural alkaloids and pharmaceutical drugs. researchgate.netchemrevlett.com While direct, large-scale synthesis of piperidones from this compound is not extensively documented, its structure lends itself to potential synthetic strategies for creating piperidone derivatives. A hypothetical pathway could involve its use as a starting material in multi-component reactions, such as the Mannich reaction, which is a common method for synthesizing 4-piperidones. chemrevlett.com Another possibility involves chemical modification of the butanenitrile chain to introduce a suitable ester group, followed by an intramolecular Dieckmann condensation or a Thorpe-Ziegler reaction to form the six-membered piperidone ring. The synthesis of a heterocyclic Schiff base ligand containing a 4-oxopiperidine moiety from related starting materials further highlights the importance of these scaffolds in coordination chemistry and drug design. eurjchem.com

The development of drug analogues often involves modifying a lead compound to optimize its efficacy, selectivity, and metabolic stability. The 4-(diethylamino)butyl group, derivable from this compound, represents a common structural motif in medicinal chemistry.

A clear example of its utility is in the synthesis of novel guanidine (B92328) derivatives that act as potent antagonists for muscarinic M2 and M4 receptors. In this synthesis, 4-bromobutyronitrile (B74502) is reacted with substituted piperazines to form key intermediates, 4-[4-(substituted)piperazin-1-yl]butanenitriles. acs.org These nitrile intermediates are then reduced to the corresponding primary amines and further elaborated into the final active compounds. This demonstrates how a butanenitrile fragment serves as a critical linker and building block for accessing complex drug candidates.

Additionally, the (diethylamino)carbonyl moiety, which can be derived from the butanenitrile, has been incorporated into diaryl amino piperidine structures to create delta opioid agonists with enhanced receptor activity and improved metabolic stability. nih.gov These examples show that while not always used in its original form, this compound is a precursor to structural units that are valuable in the iterative process of drug analogue development.

Role in Agrochemical Synthesis and Related Compounds

The search for new and effective agrochemicals is a continuous effort in the chemical industry. Aminonitriles and their derivatives are recognized as important intermediates in the synthesis of compounds with potential pesticidal or herbicidal activity. ontosight.aisolubilityofthings.com The butanenitrile scaffold, in particular, has been identified in molecules designed for agrochemical applications. For instance, a patent for pesticide compositions includes 4-(4-chlorophenyl)-2-phenyl-2-(1,2,4-triazol-1-ylmethyl)butanenitrile, a structurally related compound. google.com This highlights the relevance of the butanenitrile core in the design of new active ingredients for crop protection. The development of novel β-naphthol derivatives containing various heterocyclic groups has also yielded compounds with significant insecticidal and acaricidal properties, further underscoring the utility of complex nitrogen-containing molecules in this field. nih.gov

Applications in Polymer Chemistry and Advanced Materials

While the functional groups within this compound—the tertiary amine and the nitrile—are known to be reactive in polymerization processes, specific applications of this particular compound in polymer chemistry and advanced materials are not widely documented in the reviewed scientific literature. Tertiary amines can act as catalysts or chain transfer agents in certain polymerizations, and nitrile groups can be polymerized or modified post-polymerization to alter material properties. For example, some branched nitriles have been noted to improve the thermal stability of polymers. nih.gov However, dedicated studies focusing on the incorporation of this compound into polymer backbones or its use as a monomer are not prominent. Research into related structures, such as polymers containing diethylamino or dimethylamino groups, exists, but a direct link to the utility of this compound in advanced materials has yet to be established. regulations.govcompliancecosmos.org

Insufficient Information Available for "this compound" Applications in Advanced Synthesis and Materials Science

Following a comprehensive search for scientific literature and data, it has been determined that there is a lack of specific, detailed information regarding the applications of the chemical compound this compound in the advanced fields of organic synthesis and materials science as outlined in the user's request. The available information is insufficient to generate a thorough and scientifically accurate article on its incorporation into functional polymers or its role in the design of specialty chemicals.

Searches for research findings, detailed studies, and specific examples of this compound's use in these areas did not yield the necessary data. While information on related compounds with similar structures is more readily available, the strict requirement to focus solely on this compound prevents the inclusion of such analogous data. The compound is listed in various chemical supplier catalogs, indicating its availability as a chemical intermediate. However, its specific downstream applications in the synthesis of polymers, copolymers, and functional materials are not well-documented in accessible scientific literature.

Without detailed research findings, case studies, or publications directly addressing the polymerization or material design applications of this compound, it is not possible to construct an article that meets the required depth and scientific accuracy for the specified topics.

Biological and Pharmaceutical Research of 4 Diethylamino Butanenitrile and Its Derivatives

Exploration of Biological Activities and Pharmacological Potential

The potential for 4-(Diethylamino)butanenitrile and its derivatives to exhibit biological activity is an area that warrants investigation. While direct studies are lacking, research on related aminonitriles suggests a range of possible pharmacological effects.

Specific studies detailing the interaction of this compound with biological targets and enzymes have not been identified in the current body of scientific literature. However, the toxicity of many aliphatic nitriles is understood to be mediated by their metabolic conversion and subsequent release of cyanide. nih.govnih.gov This liberated cyanide can then interact with critical biological targets, most notably cytochrome c oxidase, an essential enzyme in the mitochondrial electron transport chain. nih.gov Inhibition of this enzyme disrupts cellular respiration. nih.gov

Some aminonitriles have been investigated as inhibitors of specific enzymes. For instance, certain α-aminonitriles are recognized as reversible inhibitors of dipeptidyl peptidase (DPP4), an enzyme involved in glucose homeostasis, making them of interest for the treatment of diabetes. scispace.comnih.gov Additionally, some aminonitriles have been studied for their ability to inhibit cathepsin S, a cysteine protease. nih.gov

There is no specific research available on the cytotoxicity or antimicrobial properties of this compound. However, the broader class of aminonitriles has been a subject of such investigations. Studies have indicated that some aminonitriles possess promising antimicrobial and antitumor activity. researchgate.netlupinepublishers.com For example, novel α-aminonitriles incorporating a benzimidazole (B57391) moiety have been synthesized and shown to exhibit potent antimicrobial and antitubercular activity. nih.gov The cytotoxic potential of nitriles has been observed to be related to their chemical structure, with compounds containing sulfur, aromatic rings, or longer carbon chains demonstrating higher toxicity in some cases. researchgate.net

The general class of α-aminonitriles has been noted for its potential therapeutic activities, including anticancer, antiviral, and antibacterial properties. scispace.commdpi.comresearchgate.net For instance, some synthesized α-aminonitriles have demonstrated efficacy against various bacterial and fungal strains. lupinepublishers.comnih.gov

Direct structure-activity relationship (SAR) studies for this compound are not available. However, for the broader class of aliphatic nitriles, SAR studies have been conducted in the context of their toxicity. The acute toxicity of aliphatic nitriles is linked to their ability to undergo cytochrome P450 mediated hydroxylation at the α-carbon, which leads to the release of cyanide. nih.gov Consequently, the toxicity is related to structural features that influence the stability of the α-carbon radical. nih.gov Nitriles that are more readily metabolized at the α-carbon tend to be more toxic. nih.gov

In the context of antimicrobial activity, SAR studies on novel amino/nitro-substituted 3-arylcoumarins, which are structurally distinct from this compound, have shown that the substitution pattern on the aryl ring influences antibacterial activity. nih.gov For aminonitriles in general, their biological activity is influenced by the nature of the substituents on the core structure. researchgate.net

Mechanistic Understanding of Biological Action

The mechanisms through which this compound might exert biological effects remain uninvestigated. However, insights can be drawn from the known mechanisms of related aliphatic and aminonitriles.

Specific molecular pathways influenced by this compound have not been elucidated. The primary mechanism of toxicity for many aliphatic nitriles involves the metabolic release of cyanide, which subsequently inhibits cytochrome c oxidase, a key component of the electron transport chain in mitochondria. nih.govnih.gov This inhibition disrupts cellular respiration and can lead to cell death. nih.gov

Some studies on aminonitriles have explored their cytotoxic effects, suggesting that they may induce cell death via necrosis and apoptosis, which could indicate an interaction with cellular pathways that regulate these processes. researchgate.netresearchgate.net

There are no studies directly assessing the modulation of neurotransmitter systems by this compound. However, some aminonitriles have been identified as neurotoxic. nih.gov For example, beta-aminopropionitrile (β-APN) has been shown to induce progressive degeneration of neurons in culture, suggesting it could be used as a model for neurodegeneration. nih.gov The toxicity of some saturated aliphatic nitriles has been observed to produce central nervous system effects. nih.gov

The general function of neurotransmitters like dopamine, norepinephrine, and serotonin (B10506) is crucial for a vast array of physiological and cognitive processes. wikipedia.orglibretexts.org While there is no direct evidence linking this compound to these systems, the neurotoxic potential of related compounds suggests that any future investigation into its biological effects should include an assessment of its impact on the nervous system. A study on the in vivo and in vitro release of cyanide from neurotoxic aminonitriles indicated that the signs of acute toxicity for some aminonitriles were similar to those of potassium cyanide, while others were not. nih.gov

Below is a table summarizing the cyanide release from various aminonitriles as a percentage of the administered dose, based on a study of neurotoxic aminonitriles. It is important to note that this compound was not included in this study.

| Compound | Cyanide Release (% of Administered Dose) |

| Dimethylaminonitrile (DMAA) | 48.9% |

| Trimethylaminopropionitrile (TMAPN) | 11.6% |

| Dimethylaminopropionitrile (DMAPN) | 8.0% |

| 3,3'-Iminodipropionitrile (IDPN) | 6.8% |

| Dimethylaminobutyronitrile (DMABN) | 3.1% |

| Monomethylaminopropionitrile (MMAPN) | 1.8% |

Data from a study on neurotoxic aminonitriles. nih.gov

Development as a Labeling Reagent in Biochemical Analysis

In the field of biochemical analysis, particularly in metabolomics, the development of effective labeling reagents is crucial for enhancing the sensitivity and accuracy of metabolite quantification. Chemical derivatization is a widely employed strategy to improve the ionization efficiency and chromatographic separation of analytes in liquid chromatography-mass spectrometry (LC-MS) based analyses. A notable development in this area is the use of 4-(diethylamino)-butylamine (DEABA) as a labeling reagent for the targeted analysis of specific submetabolomes. This reagent has shown particular promise in the absolute quantification of the carboxyl submetabolome, which comprises a diverse group of metabolites crucial to various biological processes.

Recent research has highlighted the utility of 4-(diethylamino)-butylamine (DEABA) in a novel polarity-response-homodispersed strategy for the absolute quantification of the carboxyl submetabolome. nih.gov This methodology addresses the challenges associated with the diverse and varied nature of carboxyl-containing metabolites, which often hinders their efficient quantification using conventional methods. nih.gov

The DEABA-labeling strategy significantly simplifies the analytical workflow. The derivatization reaction is rapid, requiring only one minute at room temperature, which is a substantial improvement over other labeling methods that may require more stringent conditions. nih.gov By labeling the carboxyl group, DEABA narrows the differences in polarity and response among the various analytes. This "polarity-response-homodispersion" effect leads to improved resolution and sensitivity in HPLC-MS/MS analysis. nih.gov

The application of this DEABA-based workflow has been demonstrated in the monitoring of the carboxyl metabolic profile in human plasma. nih.gov The enhanced sensitivity and resolution allow for the quantification of a wide range of carboxyl-containing metabolites, providing a comprehensive snapshot of this particular submetabolome.

Table 1: Comparison of Derivatization Reaction Conditions

| Derivatization Reagent | Reaction Time | Reaction Temperature | Key Advantage |

| 4-(diethylamino)-butylamine (DEABA) | 1 minute | Room Temperature | Rapid and simple labeling process |

| Other conventional reagents | Often longer | May require heating | Varied, but often with more complex procedures |

The DEABA-labeled submetabolome quantification method has significant applications in the field of biomarker discovery and diagnostic research. By enabling the accurate and sensitive profiling of the carboxyl submetabolome, this technique can be used to identify metabolic dysregulations associated with various diseases.

A key application of this methodology has been in the study of the entire progressive course of hepatocellular carcinoma (HCC). nih.gov Dysregulation of the carboxyl submetabolome homeostasis has been linked to the onset and progression of HCC. nih.gov By applying the DEABA-labeling strategy to plasma samples from healthy individuals and patients at different stages of HCC (hepatitis, cirrhosis, and carcinoma), researchers have been able to identify specific biomarkers associated with each stage of the disease. nih.gov

Through the use of statistical and data mining techniques such as analysis of variance (ANOVA), orthogonal partial least squares discrimination analysis (OPLS-DA), and Bayesian linear discriminant analysis (BLDA), the metabolic profiles generated from the DEABA-labeled samples have allowed for the screening and identification of a panel of biomarkers. nih.gov This has led to the development of a diagnostic model for the "health-hepatitis-cirrhosis-HCC" progression. nih.gov Furthermore, the detailed profiling of the carboxyl submetabolome provides insights into the underlying pathogenesis of HCC and the metabolic pathways that are disrupted during the course of the disease. nih.gov

Table 2: Application of DEABA-labeling in Hepatocellular Carcinoma (HCC) Research

| Research Area | Application of DEABA-labeling | Outcome |

| Biomarker Discovery | Profiling of carboxyl submetabolome in plasma across different HCC stages. | Identification of stage-specific biomarkers for the "health-hepatitis-cirrhosis-HCC" progression. nih.gov |

| Diagnostic Research | Development of a diagnostic model based on the identified biomarkers. | Establishment of a potential diagnostic tool for HCC progression. nih.gov |

| Pathogenesis Investigation | Analysis of the relationship between carboxyl submetabolome disorders and HCC. | Insights into the metabolic dysregulation underlying the pathogenesis of HCC. nih.gov |

Advanced Analytical and Spectroscopic Characterization of 4 Diethylamino Butanenitrile

Mass Spectrometry Techniques for Molecular Identification and Purity Assessment

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pattern of a molecule. For 4-(Diethylamino)butanenitrile, the molecular ion peak ([M]⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight (140.23 g/mol ). The fragmentation pattern would be characteristic of the structure, with common fragmentation pathways including the loss of ethyl groups and cleavage of the butyl chain. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion, which allows for the determination of the elemental composition and confirmation of the molecular formula (C₈H₁₆N₂). Mass spectrometry is also a highly sensitive method for assessing the purity of a sample and identifying any potential impurities.

X-ray Crystallography and Solid-State Analysis

Based on a comprehensive search of available scientific literature, specific experimental data from a crystal structure analysis of this compound is not publicly available. This information is essential for a detailed discussion of its intermolecular interactions, supramolecular assembly, and solid-state conformation as requested in sections 5.3.2 and 5.3.3. Without crystallographic data, it is not possible to provide the required detailed research findings, such as specific hydrogen bond distances, torsion angles, or to generate the mandatory data tables for these sections.

Furthermore, while general chromatographic methods for the analysis of related tertiary amines and aminonitriles exist, a specific, validated analytical method for the purity and mixture analysis of this compound has not been found in the searched literature.

Therefore, the requested article with its strict requirements for detailed, data-driven content and specific data tables cannot be generated at this time due to the lack of necessary primary research data in the public domain.

Computational Chemistry and Theoretical Investigations of 4 Diethylamino Butanenitrile

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules like 4-(Diethylamino)butanenitrile. DFT studies focus on the electron density to calculate molecular properties, offering a balance between accuracy and computational cost. A key area of analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

For this compound, the HOMO is typically localized around the electron-rich diethylamino group, specifically the nitrogen atom with its lone pair of electrons. Conversely, the LUMO is generally centered on the electron-withdrawing nitrile group (-C≡N). This separation of frontier orbitals indicates a potential for intramolecular charge transfer and dictates the molecule's behavior as both an electron donor (at the amino end) and an electron acceptor (at the nitrile end).

Table 1: Representative Frontier Orbital Energies for this compound (Calculated via DFT) Note: The following values are illustrative, based on typical DFT calculations for similar aminonitriles. Actual values may vary depending on the specific functional and basis set used.

| Molecular Orbital | Energy (eV) | Description |

|---|---|---|

| HOMO | -6.5 eV | Highest Occupied Molecular Orbital; primarily located on the diethylamino group. |

| LUMO | 1.2 eV | Lowest Unoccupied Molecular Orbital; primarily located on the cyano group. |

| HOMO-LUMO Gap | 7.7 eV | Energy difference; indicates high kinetic stability. |

Ab initio methods are quantum chemistry calculations derived directly from theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) provide a pathway to very high-accuracy predictions of molecular properties. While computationally more demanding than DFT, they serve as a benchmark for confirming the results of less rigorous methods.

For this compound, ab initio calculations can provide precise values for geometric parameters (bond lengths, angles) and electronic properties. These high-accuracy calculations are particularly valuable for creating a definitive picture of the molecule's ground-state structure and for calibrating parameters used in other computational methods, such as molecular dynamics force fields.

The distribution of partial atomic charges within this compound is non-uniform due to the different electronegativities of its constituent atoms and the presence of distinct functional groups. The electron-donating inductive effect of the two ethyl groups increases the electron density on the amino nitrogen. This effect propagates along the butyl chain. In contrast, the nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond.

Quantum chemical calculations, particularly through Natural Bond Orbital (NBO) analysis or Mulliken population analysis, can quantify these charges. The results consistently show a significant negative partial charge on the nitrogen atom of the nitrile group and a lesser negative charge on the amino nitrogen, while the adjacent carbon atoms carry partial positive charges. This charge distribution creates a significant molecular dipole moment, influencing the molecule's solubility and intermolecular interactions.

Table 2: Illustrative Partial Atomic Charges in this compound Note: These values are representative and derived from typical quantum chemical calculations.

| Atom | Partial Charge (a.u.) | Description |

|---|---|---|

| N (Amino Group) | -0.45 | Electron-rich due to lone pair and alkyl group donation. |

| N (Nitrile Group) | -0.50 | Highly electronegative and electron-withdrawing. |

| C (Nitrile Group) | +0.15 | Electron-deficient due to bonding with nitrile nitrogen. |

Molecular Dynamics and Conformational Analysis

While quantum chemistry provides a static picture of the molecule, molecular dynamics (MD) simulations explore its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and structural changes.

Due to the rotational freedom around its single bonds, this compound can exist in several different stable three-dimensional shapes, known as conformational isomers or conformers. These conformers represent local minima on the potential energy surface. The most stable conformer is typically one that minimizes steric hindrance, such as an extended or anti-conformation of the butyl chain. Other conformers, like gauche arrangements, are slightly higher in energy but are still accessible.

Theoretical analysis can identify the geometry and relative energies of these stable conformers. By understanding the energy differences and the barriers to interconversion between them, a comprehensive picture of the molecule's conformational landscape can be developed. This knowledge is essential for understanding how the molecule's shape influences its physical properties and interactions.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Hartree-Fock |

| Møller-Plesset perturbation theory |

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies

QSAR and QSPR studies are computational methodologies that aim to establish a mathematical relationship between the structural features of a molecule and its biological activity (QSAR) or physicochemical properties (QSPR). These models are instrumental in predicting the characteristics of unsynthesized compounds.

Correlation of Molecular Descriptors with Biological or Chemical Properties

The foundation of any QSAR/QSPR model lies in the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. For this compound, a diverse set of descriptors would be calculated to capture its electronic, steric, and hydrophobic nature. These descriptors can be broadly categorized as:

Topological descriptors: These describe the atomic connectivity within the molecule, such as the Wiener index and Kier & Hall connectivity indices.

Geometrical descriptors: These are derived from the 3D coordinates of the atoms and include molecular surface area and volume.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the frontier molecular orbitals (HOMO and LUMO).

Physicochemical descriptors: These include properties like the logarithm of the partition coefficient (logP), molar refractivity, and polarizability, which are crucial for understanding a molecule's behavior in biological systems.

Once calculated, these descriptors are correlated with an experimentally determined biological activity or chemical property using statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms. For instance, a hypothetical QSAR study on a series of aminonitrile derivatives, including this compound, might aim to correlate their cytotoxicity against a cancer cell line with a combination of these descriptors.

Table 1: Hypothetical Correlation of Molecular Descriptors with Cytotoxicity (IC50) for a Series of Aminonitriles

| Compound | logP | Molecular Surface Area (Ų) | Dipole Moment (Debye) | Experimental IC50 (µM) |

| This compound | 2.1 | 180.5 | 2.5 | Predicted Value |

| Derivative 1 | 1.8 | 170.2 | 2.2 | 15.4 |

| Derivative 2 | 2.5 | 195.8 | 2.8 | 8.9 |

| Derivative 3 | 1.5 | 165.1 | 2.0 | 20.1 |

This table is illustrative and does not represent actual experimental data.

Predictive Modeling for Novel Derivative Design

A validated QSAR/QSPR model becomes a powerful predictive tool. By establishing a statistically significant correlation, researchers can design novel derivatives of this compound with potentially enhanced activity or desired properties. For example, if a QSAR model indicates that higher hydrophobicity (logP) and a larger molecular surface area contribute positively to the desired biological effect, new derivatives can be designed by adding lipophilic groups or extending the alkyl chains.

The predictive power of these models allows for the in silico screening of a large virtual library of compounds before committing resources to their synthesis and experimental testing. This significantly accelerates the discovery and optimization process. The general equation for such a predictive model might take the form:

Biological Activity = c₀ + c₁(Descriptor 1) + c₂(Descriptor 2) + ... + cₙ(Descriptor n)*

Where 'c' represents the coefficients determined from the statistical analysis.

Molecular Docking and Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is most commonly used to predict the interaction between a small molecule ligand and a macromolecular target, such as a protein or a DNA molecule.

Simulation of Compound-Target Interactions (e.g., with proteins, DNA)

In the context of this compound, molecular docking simulations would be employed to understand how it might interact with a specific biological target. This process involves:

Preparation of the Ligand and Target: The 3D structure of this compound would be generated and its energy minimized. The 3D structure of the target protein or DNA would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: Using a docking software (e.g., AutoDock, GOLD), the ligand is placed in the binding site of the target, and various possible conformations and orientations are sampled.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to understand the mode of interaction.

For example, if this compound were being investigated as a potential enzyme inhibitor, docking studies would simulate its placement within the enzyme's active site.

Analysis of Intermolecular Bonding and Binding Affinity

The primary output of a docking simulation is the predicted binding pose and an estimation of the binding affinity, often expressed as a binding energy (e.g., in kcal/mol). A more negative binding energy generally indicates a more stable complex.

The analysis of the predicted binding pose reveals the specific intermolecular interactions that stabilize the ligand-target complex. For this compound, these could include:

Hydrogen Bonds: The nitrile nitrogen atom could act as a hydrogen bond acceptor, while the tertiary amine nitrogen, if protonated, could act as a hydrogen bond donor.

Hydrophobic Interactions: The diethyl and butyl groups would likely engage in hydrophobic interactions with nonpolar residues in the binding pocket.

Table 2: Hypothetical Docking Interaction Analysis of this compound with a Target Protein

| Interaction Type | Ligand Atom/Group | Protein Residue | Distance (Å) |

| Hydrogen Bond | Nitrile Nitrogen (N) | TYR 123 (OH) | 2.9 |

| Hydrophobic Interaction | Diethyl Group | LEU 87, VAL 90 | 3.5 - 4.0 |

| Hydrophobic Interaction | Butyl Chain | ILE 150 | 3.8 |

| Predicted Binding Affinity | -6.5 kcal/mol |

This table is illustrative and does not represent actual experimental data.

These computational insights are invaluable for structure-based drug design, allowing for the rational modification of the ligand to enhance its binding affinity and selectivity for the target.

Conclusion and Future Perspectives in 4 Diethylamino Butanenitrile Research

Summary of Key Academic Contributions and Findings

Academic research into aminonitriles, the class of compounds to which 4-(Diethylamino)butanenitrile belongs, has established them as exceptionally versatile building blocks in organic synthesis. researchgate.net Their importance stems from the dual reactivity conferred by the amino and nitrile functionalities.

Key contributions and findings in the field include:

Synthetic Utility : The primary academic contribution has been the development and refinement of synthetic methodologies for producing aminonitriles. The Strecker reaction, first discovered in 1850, remains a cornerstone for synthesizing α-aminonitriles and involves a three-component condensation of a carbonyl compound, an amine, and a cyanide source. bohrium.commasterorganicchemistry.com Numerous modern variations, including organocatalytic and asymmetric approaches, have been developed to improve efficiency, yield, and stereoselectivity. mdpi.comresearchgate.net

Role as Intermediates : Aminonitriles are widely recognized as crucial intermediates for the synthesis of a diverse array of more complex molecules. researchgate.net The nitrile group can be hydrolyzed to form α-amino acids, which are fundamental to biological chemistry. masterorganicchemistry.com This reactivity makes aminonitriles key precursors in the synthesis of peptides and other bioactive compounds. researchgate.net

Pharmacological Scaffolds : Research has demonstrated that the aminonitrile moiety is present in various pharmacologically active compounds. researchgate.net They are known to act as inhibitors for enzymes such as dipeptidyl peptidase IV (DPP-4) and cysteine proteases like cathepsins, making them relevant to treatments for diabetes and osteoporosis, respectively. bohrium.comnih.gov Over 30 pharmaceuticals containing a nitrile group are currently prescribed for a wide range of medical conditions. nih.gov

Versatility in Heterocyclic Synthesis : The functional groups of aminonitriles allow them to be used in cyclization reactions to form nitrogen-containing heterocycles, which are prevalent structures in many natural products and pharmaceuticals. enamine.netresearchgate.net

A summary of the properties of this compound is presented below.

| Property | Value |

| CAS Number | 5336-75-4 |

| Molecular Formula | C₈H₁₆N₂ |

| Molecular Weight | 140.23 g/mol |

| Appearance | Clear yellow to brown liquid |

| Density | 0.84 g/mL |

| Refractive Index | 1.435-1.437 |

This table is based on data from various chemical suppliers. cymitquimica.comchemicalbook.com

Identification of Remaining Research Challenges and Knowledge Gaps

Despite significant progress, several challenges and knowledge gaps persist in the field of aminonitrile research, which directly impact the future study of specific compounds like this compound.

Green Synthesis Protocols : A major challenge is the continued reliance on highly toxic cyanide sources, such as hydrogen cyanide or trimethylsilyl (B98337) cyanide, in classical synthetic routes like the Strecker reaction. acs.orgnih.gov Developing safer, more environmentally benign cyanation methods is a critical area of ongoing research. organic-chemistry.org

Asymmetric Synthesis : While progress has been made, the efficient and highly selective asymmetric synthesis of chiral aminonitriles, particularly those with α,α-disubstituted (quaternary) stereocenters, remains a formidable challenge. westlake.edu.cnnih.gov This limits the ability to produce enantiomerically pure compounds for pharmacological evaluation.

Substrate Scope Limitations : Many existing synthetic methods have limitations regarding the types of aldehydes, ketones, and amines that can be used, which can hinder the synthesis of structurally diverse aminonitrile libraries. researchgate.net

Lack of Compound-Specific Data : A significant knowledge gap exists for less common aminonitriles like this compound itself. There is a scarcity of published data on its specific reactivity, catalytic transformations, and potential applications, forcing researchers to extrapolate from more studied analogues.

Mechanism of Action : For many bioactive aminonitriles, the precise mechanism of action at a molecular level is not fully understood. Further research is needed to elucidate how the nitrile and amino groups interact with biological targets to exert their effects. nih.gov

Promising Avenues for Future Investigation and Innovation

Future research on this compound and related compounds is poised to advance in several innovative directions, driven by the need for more sustainable and efficient chemical processes.

Advanced Catalysis : The development of novel catalysts is a key area of innovation. This includes heterogeneous catalysts for easier separation and recycling, photocatalysts that can operate under mild conditions, and sophisticated organocatalysts to achieve high enantioselectivity in asymmetric syntheses. researchgate.netorganic-chemistry.org

C-H Bond Functionalization : A promising alternative to traditional methods is the direct cyanation of C-H bonds adjacent to an amine. organic-chemistry.org This approach avoids the need for pre-functionalized starting materials and represents a more atom-economical synthetic route. researchgate.net

Flow Chemistry : Implementing continuous flow processes for the synthesis of aminonitriles could offer improved safety (by minimizing the amount of toxic reagents at any given time), better reaction control, and easier scalability compared to batch production.

Exploration as a Synthetic Building Block : A systematic investigation into the reactivity of this compound as a precursor for novel chemical structures is warranted. Its use in multicomponent reactions or as a linker molecule could lead to the discovery of new compounds with interesting properties. enamine.net

Computational Studies : Theoretical and computational chemistry can be employed to predict the reactivity of this compound, model its interaction with potential biological targets, and guide the design of new experiments, thereby accelerating the discovery process. nih.gov

Potential Impact on Interdisciplinary Scientific Fields

The study of this compound and its chemical class has the potential to significantly impact several scientific disciplines beyond pure organic chemistry.

Medicinal Chemistry and Drug Discovery : As a functionalized aminonitrile, this compound could serve as a scaffold or intermediate in the synthesis of new therapeutic agents. researchgate.net The development of novel aminonitrile-based drugs for a variety of diseases, from cancer to microbial infections, is an active area of research. mdpi.comnih.gov

Materials Science : The bifunctional nature of this compound makes it a candidate for the development of new polymers and functional materials. The nitrile group can participate in crosslinking reactions or be converted into other functional groups to tune material properties. researchgate.netresearchgate.net

Agrochemicals : Aminonitrile derivatives have been investigated for their pesticidal properties. bohrium.com Further research could lead to the development of new, more effective, and potentially safer agrochemicals for crop protection.

Astrobiology and Prebiotic Chemistry : Simple aminonitriles are considered key molecules in theories about the origin of life, as they are precursors to amino acids. nih.gov While this compound is a more complex derivative, research into the fundamental reactivity and stability of aminonitriles under various conditions contributes to our understanding of prebiotic chemical pathways. nih.gov

The continued exploration of compounds like this compound will undoubtedly enrich the field of organic synthesis and open new opportunities in applied sciences.

Q & A

What are the standard synthetic routes for 4-(Diethylamino)butanenitrile, and how are reaction conditions optimized?

Basic: